Cas no 1207028-78-1 (N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide)

N-(2-{6-(Dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide is a synthetic organic compound featuring a pyrimidine core with dimethylamino and methyl substituents, linked via an ethylamino spacer to a phenoxypropanamide moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly due to the presence of hydrogen-bonding sites and lipophilic groups, which may enhance target binding and bioavailability. The dimethylamino group could contribute to solubility and electronic effects, while the phenoxypropanamide segment may influence metabolic stability. Its modular design allows for further derivatization, making it a versatile intermediate for research in medicinal chemistry or drug discovery.
N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide structure
1207028-78-1 structure
Product name:N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide
CAS No:1207028-78-1
MF:C18H25N5O2
Molecular Weight:343.423403501511
CID:6014114
PubChem ID:49676078

N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide 化学的及び物理的性質

名前と識別子

    • N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide
    • N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-phenoxypropanamide
    • Propanamide, N-[2-[[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino]ethyl]-2-phenoxy-
    • AKOS024516090
    • F5626-0023
    • N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxypropanamide
    • VU0649315-1
    • 1207028-78-1
    • N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)-2-phenoxypropanamide
    • インチ: 1S/C18H25N5O2/c1-13(25-15-8-6-5-7-9-15)18(24)20-11-10-19-16-12-17(23(3)4)22-14(2)21-16/h5-9,12-13H,10-11H2,1-4H3,(H,20,24)(H,19,21,22)
    • InChIKey: PNQCVLCJEIZHLC-UHFFFAOYSA-N
    • SMILES: C(NCCNC1C=C(N(C)C)N=C(C)N=1)(=O)C(OC1=CC=CC=C1)C

計算された属性

  • 精确分子量: 343.20082506g/mol
  • 同位素质量: 343.20082506g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 401
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 79.4Ų

じっけんとくせい

  • 密度みつど: 1.182±0.06 g/cm3(Predicted)
  • Boiling Point: 599.0±50.0 °C(Predicted)
  • 酸度系数(pKa): 14.04±0.46(Predicted)

N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5626-0023-15mg
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)-2-phenoxypropanamide
1207028-78-1
15mg
$89.0 2023-09-09
Life Chemicals
F5626-0023-4mg
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)-2-phenoxypropanamide
1207028-78-1
4mg
$66.0 2023-09-09
Life Chemicals
F5626-0023-5mg
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)-2-phenoxypropanamide
1207028-78-1
5mg
$69.0 2023-09-09
Life Chemicals
F5626-0023-2μmol
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)-2-phenoxypropanamide
1207028-78-1
2μmol
$57.0 2023-09-09
Life Chemicals
F5626-0023-10mg
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)-2-phenoxypropanamide
1207028-78-1
10mg
$79.0 2023-09-09
Life Chemicals
F5626-0023-5μmol
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)-2-phenoxypropanamide
1207028-78-1
5μmol
$63.0 2023-09-09
Life Chemicals
F5626-0023-10μmol
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)-2-phenoxypropanamide
1207028-78-1
10μmol
$69.0 2023-09-09
Life Chemicals
F5626-0023-20mg
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)-2-phenoxypropanamide
1207028-78-1
20mg
$99.0 2023-09-09
Life Chemicals
F5626-0023-75mg
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)-2-phenoxypropanamide
1207028-78-1
75mg
$208.0 2023-09-09
Life Chemicals
F5626-0023-1mg
N-(2-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)-2-phenoxypropanamide
1207028-78-1
1mg
$54.0 2023-09-09

N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide 関連文献

N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamideに関する追加情報

Professional Introduction to N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide (CAS No. 1207028-78-1)

N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide, with the CAS number 1207028-78-1, is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which contribute to its unique chemical properties. The presence of a phenoxypropanamide moiety and a pyrimidine derivative with dimethylamino substituents suggests a potential for interaction with biological targets, such as enzymes and receptors, which are crucial for various physiological processes.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with diseases. N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide has been studied for its potential role in inhibiting key enzymes involved in inflammatory responses and cancer progression. Its ability to interact with specific targets makes it a valuable candidate for further investigation in preclinical and clinical settings.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. This similarity suggests that it may be able to bind to the same or similar biological targets, potentially leading to therapeutic effects similar to those observed with established drugs. Additionally, the presence of multiple functional groups provides opportunities for further chemical modification, allowing researchers to optimize its pharmacological properties.

Recent studies have highlighted the importance of understanding the molecular interactions between compounds and their biological targets. N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide has been subjected to various spectroscopic and computational studies to elucidate its binding mode and interaction dynamics. These studies have provided valuable insights into how this compound interacts with its intended targets, which is essential for designing more effective drugs.

The pharmaceutical industry has been increasingly focusing on the development of targeted therapies that can selectively modulate specific biological pathways. N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide represents a promising candidate in this context, as it has shown potential in preclinical models for treating various diseases. Its unique structure and bioactivity make it a subject of great interest for researchers seeking to develop new treatments.

Furthermore, the compound's phenoxypropanamide moiety is known to exhibit favorable pharmacokinetic properties, including good solubility and stability. These characteristics are crucial for ensuring that the compound can be effectively delivered to target sites within the body, thereby enhancing its therapeutic efficacy. The combination of these properties makes N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide an attractive candidate for further development.

In conclusion, N-(2-{6-(dimethylamino)-2-methylpyrimidin-4-ylamino}ethyl)-2-phenoxypropanamide (CAS No. 1207028-78-1) is a highly promising compound with significant potential in pharmaceutical applications. Its unique molecular structure, bioactivity, and favorable pharmacokinetic properties make it a valuable asset in the search for new treatments for various diseases. As research continues to uncover more about its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in drug development efforts.

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